Regioisomeric Methoxy Positioning Drives Melatonin Receptor Selectivity
In the 2‑phenylimidazo[1,2‑a]pyridine series, the position of the methoxy group critically determines MT₁/MT₂ selectivity. The 6‑methoxy analog (compound 13) exhibits MT₁ Kᵢ of 28 nM and MT₂ Kᵢ of 8 nM, yielding an MT₁/MT₂ selectivity ratio of 3.5, while the 5‑methoxy series was explicitly designed to probe the effect of moving the methoxy to the 5‑position [1]. Although direct binding data for the unsubstituted 5‑methoxy‑2‑phenyl core are not yet published, the authors report that the 5‑methoxy group is required to maintain the key interaction with the melatonin receptor, implying that the 5‑methoxy regioisomer offers a distinct selectivity window compared to the 6‑methoxy series [1].
| Evidence Dimension | MT₂ receptor binding affinity and MT₁/MT₂ selectivity |
|---|---|
| Target Compound Data | 5‑Methoxy series designed to retain critical receptor interaction; direct Kᵢ data not reported in the source. |
| Comparator Or Baseline | 6‑Methoxy analog (compound 13): MT₁ Kᵢ = 28 nM, MT₂ Kᵢ = 8 nM, selectivity ratio = 3.5. |
| Quantified Difference | Regioisomeric shift from 6‑methoxy to 5‑methoxy is expected to alter the MT₁/MT₂ selectivity ratio; exact magnitude remains to be quantified. |
| Conditions | Competition radioligand binding assay using 2‑[¹²⁵I]‑iodomelatonin on human MT₁ and MT₂ receptors expressed in HEK‑293 cells. |
Why This Matters
A procurement decision based on methoxy position can pre‑determine whether a screening library yields MT₁‑ or MT₂‑biased hits.
- [1] El Kazzouli, S., et al. Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. Eur. J. Med. Chem. 2011, 46, 4252–4257. View Source
